6-Ethyl-2-hydroxyquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-hydroxyquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C₁₂H₁₀N₂O. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the 6th position, a hydroxyl group at the 2nd position, and a nitrile group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-hydroxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-Ethyl-2-hydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Ethyl-2-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication and repair, leading to anticancer effects.
Pathways Involved: The compound can interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis
Comparison with Similar Compounds
2-Hydroxyquinoline: Lacks the ethyl and nitrile groups, making it less versatile in chemical reactions.
6-Methyl-2-hydroxyquinoline-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
8-Hydroxyquinoline: Known for its antimicrobial properties but lacks the nitrile group, which limits its applications in certain synthetic routes.
Uniqueness: Its ability to undergo diverse chemical reactions and its broad range of biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-ethyl-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(15)14-11/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
CQGVLVGXWWBVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.